molecular formula C5N2OS2 B1584096 4,5-Dicyano-1,3-dithiol-2-one CAS No. 934-31-6

4,5-Dicyano-1,3-dithiol-2-one

Cat. No. B1584096
CAS RN: 934-31-6
M. Wt: 168.2 g/mol
InChI Key: BPDMXHRQYNWQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dicyano-1,3-dithiol-2-one (DDO) is a chemical compound with the molecular formula C5N2OS2 . It is a highly polar, sulfur-containing compound .


Synthesis Analysis

DDO can be prepared quantitatively by the reaction of trimethyl phosphite with this compound . It has been used as a new type of additive to enhance the cycling performance and rate capacity of NCM811/Li+ half cell .


Molecular Structure Analysis

The molecular structure of DDO is represented by the SMILES notation: C(#N)C1=C(SC(=O)S1)C#N . The InChI representation is: InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 .


Chemical Reactions Analysis

DDO has been used in the synthesis of Δ2,2′-Bis-(4,5-dicyano-1,3-dithiolidene), which is prepared quantitatively by the reaction of trimethyl phosphite with this compound .


Physical And Chemical Properties Analysis

DDO is a solid at 20°C and should be stored under inert gas . . The melting point ranges from 122.0 to 126.0 °C .

Scientific Research Applications

Synthesis and Electrochemistry

4,5-Dicyano-1,3-dithiol-2-one has been used in the synthesis of various organic compounds. Imafuku et al. (2005) demonstrated its use in producing asymmetrical 2,3-dicyanotetrathiafulvalenes, which exhibit notable electrochemical behaviors. This highlights its role in creating compounds with unique electronic properties (Imafuku et al., 2005).

Structural Analysis

The compound has been studied for its structural characteristics, as shown by Müller and Averbuch (1999). They analyzed a related compound, 1,3,4,6-Tetrathiapentalene-2,5-dione, detailing its planar structure and symmetry, which is crucial for understanding the chemical properties of such sulfur heterocyclic systems (Müller & Averbuch, 1999).

Material Applications

Leng et al. (2010) used a dicyano-tetrathiafulvalene precursor derived from this compound for the synthesis of unsymmetrical magnesium porphyrazines. These compounds showed solubility in common organic solvents and potential for electron transfer applications, indicating its significance in material science (Leng et al., 2010).

Synthesis of Derivatives

Li et al. (2014) reported the synthesis of 1,3-dithiol-2-one derivatives using 4,5-bis(dibromomethyl)-1,3-dithiol-2-one. Their research provided valuable insights into the structural and spectral data of these new compounds, broadening the scope of organic synthesis involving this compound (Li et al., 2014).

Coordination Chemistry

The coordination chemistry of derivatives of this compound has been explored by Pullen and Olk (1999). They discussed the use of such compounds in organic and coordination chemistry, highlighting their role in forming diverse and interesting coordination complexes (Pullen & Olk, 1999).

Safety and Hazards

DDO is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-oxo-1,3-dithiole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDMXHRQYNWQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=O)S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239408
Record name 4,5-Dicyano-1,3-dithiolen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934-31-6
Record name 4,5-Dicyano-1,3-dithiolen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicyano-1,3-dithiolen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dicyano-1,3-dithiol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 2
Reactant of Route 2
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 3
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 4
Reactant of Route 4
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 5
Reactant of Route 5
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 6
Reactant of Route 6
4,5-Dicyano-1,3-dithiol-2-one

Q & A

Q1: What is the primary use of 4,5-Dicyano-1,3-dithiol-2-one in current research?

A: this compound is primarily utilized as a building block for synthesizing more complex molecules with potential applications in materials science. For instance, it serves as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. [, , ] TTFs are organosulfur compounds known for their electron-donating properties, making them valuable components in conducting and electroactive materials.

Q2: How does this compound react to form these TTF derivatives?

A: this compound undergoes cross-coupling reactions with various 1,3-dithiole-2-thiones in the presence of triethyl phosphite. [, , ] This reaction leads to the formation of asymmetrically substituted tetrathiafulvalene derivatives with cyano groups. These cyano groups can be further modified or utilized for coordination chemistry, opening avenues for diverse molecular architectures.

Q3: Beyond TTF synthesis, are there other applications of this compound?

A: Yes, this compound has been explored for functionalizing carbon materials. [] It reacts with the surface of the carbon, which can then be further modified to introduce thiol groups. This functionalization method allows for tuning the surface properties of carbon materials, making them potentially useful for various applications like catalysis or sensing.

Q4: What are the analytical techniques commonly employed to characterize this compound and its derivatives?

A: Commonly used techniques include nuclear magnetic resonance spectroscopy (NMR), elemental analysis (EA), mass spectrometry (MS), infrared spectroscopy (IR), and cyclic voltammetry. [, , ] NMR helps determine the structure and purity of synthesized compounds. EA provides the elemental composition, while MS offers information about the molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups present in the molecule. Lastly, cyclic voltammetry assesses the electrochemical behavior of the synthesized TTF derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.